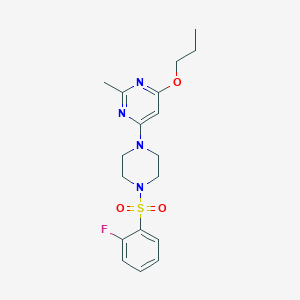

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenylsulfonyl group, a methyl group, and a propoxy group attached to a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to achieve the desired product without significant impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with sulfonamide and piperazine moieties exhibit significant anticancer properties. The incorporation of these functional groups in 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine enhances its ability to inhibit tumor cell proliferation.

Case Studies:

- A study demonstrated that derivatives of sulfonamide compounds showed cytotoxic effects against various human cancer cell lines, including breast and colon cancer, highlighting the potential of this compound as a lead structure for new anticancer agents .

| Study Type | Cancer Cell Line | Key Findings |

|---|---|---|

| In vitro | MCF-7 (breast cancer) | Induced apoptosis at concentrations above 10 µM |

| In vitro | HT-29 (colon cancer) | Significant growth inhibition observed |

Neurological Disorders

The piperazine ring in the compound has been associated with neuroactive properties. Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Mechanism of Action:

The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin availability in synaptic clefts, which is crucial for mood regulation.

Case Studies:

- A pharmacological study indicated that piperazine derivatives could exhibit anxiolytic effects in animal models, suggesting a pathway for developing treatments for anxiety disorders .

| Study Type | Animal Model | Effects Observed |

|---|---|---|

| In vivo | Rat model | Reduced anxiety-like behavior in elevated plus maze test |

| In vivo | Mouse model | Increased locomotor activity indicating reduced depression-like behavior |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the piperazine and pyrimidine moieties can significantly affect its biological activity.

| Modification | Biological Activity |

|---|---|

| Addition of methyl group | Enhanced anticancer activity |

| Substitution at position 6 | Improved selectivity for serotonin receptors |

Wirkmechanismus

The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides like uridine . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, more selective to ENT2 than ENT1.

1-(3-Chlorophenyl)piperazine (mCPP): A widely used piperazine derivative with different pharmacological properties.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Commonly found in combination with other piperazine derivatives.

Uniqueness

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit ENT2 over ENT1 sets it apart from other similar compounds, making it a valuable tool in scientific research .

Biologische Aktivität

The compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrimidine core substituted with a piperazine moiety and a fluorophenyl sulfonyl group. Its chemical formula is C19H22FN3O4S, with a molecular weight of approximately 417.89 g/mol. The presence of the sulfonyl and piperazine groups is significant for its biological interactions.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, such as:

- Enzyme inhibition : Many piperazine derivatives act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neuropharmacology and urology respectively .

- Antimicrobial activity : Compounds derived from piperazine have shown antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .

- Anticancer properties : The structural similarities to known anticancer agents suggest potential activity against cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Screening : A series of piperazine derivatives were synthesized and tested for antibacterial properties. The results indicated that compounds with sulfonamide groups demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition Studies : In vitro assays revealed that certain derivatives effectively inhibited AChE with IC50 values comparable to established inhibitors. This suggests that similar mechanisms may be applicable to the compound .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications in the piperazine ring or substitution patterns on the phenyl group significantly influence biological activity, emphasizing the importance of molecular design in drug development .

Eigenschaften

IUPAC Name |

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHZPHPIBCTTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.